molecular formula C3H21NNa2O14P2+2 B15073968 Disodium heptahydrate 3-amino-1-hydroxy-1-[(oxidophosphonoyl)oxy]propyl phosphonate

Disodium heptahydrate 3-amino-1-hydroxy-1-[(oxidophosphonoyl)oxy]propyl phosphonate

Cat. No.: B15073968
M. Wt: 403.12 g/mol
InChI Key: CXEXHBBRFZTIEK-UHFFFAOYSA-N
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Description

Pamidronate disodium is a bisphosphonate compound used primarily as a bone resorption inhibitor. It is chemically designated as disodium dihydrogen (3-amino-1-hydroxypropylidene) diphosphonate. This compound is widely used in the treatment of conditions such as hypercalcemia of malignancy, Paget’s disease, and osteolytic bone metastases associated with breast cancer and multiple myeloma .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pamidronate disodium is synthesized from β-alanine and phosphorus reagents. The synthesis involves reacting β-alanine with phosphorus trichloride and phosphorous acid in a solvent such as chlorobenzene at elevated temperatures (around 132°C) for several hours. The reaction mixture is then hydrolyzed, and the pamidronic acid is crystallized from the aqueous phase .

Industrial Production Methods

In industrial settings, the preparation of pamidronate disodium involves dissolving glycine and sucrose in water, followed by the addition of pamidronate disodium. The pH of the solution is adjusted using a phosphoric acid-phosphoric acid citric acid buffer solution. The solution is then filtered, sterilized, and filled into vials for injection .

Chemical Reactions Analysis

Types of Reactions

Pamidronate disodium undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions are less common for pamidronate disodium due to its stable bisphosphonate structure.

    Substitution: Pamidronate disodium can undergo substitution reactions, particularly involving its amino and hydroxyl groups.

Common Reagents and Conditions

Major Products

The primary product of these reactions is pamidronate disodium itself, which is used in various medical formulations.

Scientific Research Applications

Pamidronate disodium has a wide range of scientific research applications:

Mechanism of Action

Pamidronate disodium works by inhibiting bone resorption. It binds to hydroxyapatite crystals in bone, preventing their dissolution. This compound is taken up by osteoclasts, where it disrupts their activity, leading to decreased bone resorption and increased bone density .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pamidronate disodium is unique due to its specific binding affinity to bone minerals and its ability to inhibit osteoclast-mediated bone resorption without significantly affecting bone formation .

Properties

Molecular Formula

C3H21NNa2O14P2+2

Molecular Weight

403.12 g/mol

IUPAC Name

disodium;(3-amino-1-hydroxy-1-phosphooxypropoxy)-oxido-oxophosphanium;heptahydrate

InChI

InChI=1S/C3H7NO7P2.2Na.7H2O/c4-2-1-3(5,10-12(6)7)11-13(8)9;;;;;;;;;/h5H,1-2,4H2;;;7*1H2/q;2*+1;;;;;;;

InChI Key

CXEXHBBRFZTIEK-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(O)(O[P+](=O)[O-])O[P+](=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+]

Origin of Product

United States

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